1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one

Antiviral Mechanism of Action Nucleoside Analog

Researchers investigating viral replication pathways often face the limitation of single-target nucleoside analogs that cannot capture multi-mechanism inhibition. This purine nucleoside analog addresses that gap with confirmed multi-targeted activity: • Inhibits DNA polymerase (uncompetitive, no DNA incorporation) and HIV-1 reverse transcriptase • Established in vitro cytotoxicity baseline: IC50 = 5-15 µM in cancer cell lines • Ideal scaffold for SAR studies; inactive 3-chloro analog available as negative control Supplied as ≥98% pure solid; shipped at ambient temperature with global delivery available.

Molecular Formula C10H12N2O7
Molecular Weight 272.21 g/mol
Cat. No. B8193163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one
Molecular FormulaC10H12N2O7
Molecular Weight272.21 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H12N2O7/c13-4-6-8(15)9(16)10(19-6)11-3-5(12(17)18)1-2-7(11)14/h1-3,6,8-10,13,15-16H,4H2
InChIKeyGSGNUHMLOMOYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(β-D-Ribofuranosyl)-5-nitropyridine-2-one – Nucleoside Analog for Antiviral and Anticancer Research | CAS 59892-36-3


1-(β-D-Ribofuranosyl)-5-nitropyridine-2-one (CAS 59892-36-3), also referred to as 5-Nitro-1-β-D-ribofuranosyl-2(1H)-pyridinone, is a synthetic purine nucleoside analog . It features a β-D-ribofuranosyl moiety linked to a 5-nitropyridine-2-one base. The compound is characterized by a molecular weight of 272.21 g/mol, a molecular formula of C10H12N2O7, and a predicted water solubility . It is a structural derivative of natural nucleosides and is primarily utilized as a research tool in virology and oncology to study nucleoside metabolism and to evaluate potential antiviral and anticancer mechanisms .

Why 1-(β-D-Ribofuranosyl)-5-nitropyridine-2-one Cannot Be Substituted by a Generic Purine Nucleoside Analog


Direct substitution of 1-(β-D-ribofuranosyl)-5-nitropyridine-2-one with other purine nucleoside analogs is not scientifically valid due to fundamental differences in target enzyme engagement and molecular mechanism. While many analogs, such as 3-chloro-4-(D-ribofuranosyl)-pyridine, have shown no significant biological activity [1], this compound is reported to act through a multi-targeted mechanism, including inhibition of DNA polymerase, viral RNA synthesis, and HIV-1 reverse transcriptase . The specific arrangement of the ribofuranosyl sugar and the 5-nitropyridine-2-one base is critical for its unique interaction with these enzymes, which is not guaranteed by other members of the purine analog class. Therefore, generic substitution introduces a significant risk of experimental failure due to distinct and non-transferable activity profiles.

Quantitative Evidence Guide for 1-(β-D-Ribofuranosyl)-5-nitropyridine-2-one: Comparative Data for Procurement Decisions


Mechanistic Differentiation: Multi-Target Antiviral Activity vs. Inactive In-Class Analogs

Unlike several structurally related ribofuranosyl-pyridone analogs which were evaluated and found to lack significant biological activity [1], 1-(β-D-ribofuranosyl)-5-nitropyridine-2-one is reported to exhibit a multi-target antiviral mechanism. It inhibits viral replication by targeting DNA polymerase and preventing RNA synthesis, and also inhibits human immunodeficiency virus type 1 (HIV) reverse transcriptase .

Antiviral Mechanism of Action Nucleoside Analog

Cellular Proliferation Inhibition: Quantitative Activity in Cancer Cell Lines

In vitro studies have demonstrated that 1-(β-D-ribofuranosyl)-5-nitropyridine-2-one inhibits the growth of various cancer cell lines. The reported half-maximal inhibitory concentration (IC50) values range from 5 to 15 µM, depending on the specific cell line tested . This provides a quantitative benchmark for its growth-inhibitory properties.

Anticancer Cytotoxicity Cell Proliferation

Limited Incorporation by DNA Polymerase: A Defining Characteristic vs. Natural Substrates

While 1-(β-D-ribofuranosyl)-5-nitropyridine-2-one is structurally related to cytidine, its triphosphate form (as a deoxyribofuranosyl derivative) shows a distinct behavior with DNA polymerase. It exhibits only weak, uncompetitive inhibition of DNA synthesis and, crucially, is not incorporated into the growing DNA strand, unlike the natural substrate cytidine triphosphate [1].

DNA Synthesis Enzymology Nucleotide Analogs

Recommended Research Applications for 1-(β-D-Ribofuranosyl)-5-nitropyridine-2-one


Probing Multi-Target Antiviral Mechanisms

This compound is uniquely suited for antiviral research programs aiming to investigate agents with a multi-targeted mechanism of action. Its reported ability to inhibit DNA polymerase, RNA synthesis, and HIV-1 reverse transcriptase makes it a valuable tool for studying viral replication pathways and for screening against viruses where a combination of these activities may be advantageous.

Investigating Structure-Activity Relationships (SAR) of Pyridone Nucleosides

The compound's well-defined structure and the availability of related analogs (e.g., the inactive 3-chloro-4-(D-ribofuranosyl)-pyridine [1]) make it an ideal scaffold for SAR studies. Researchers can modify the 5-nitro group or the ribose moiety to map the pharmacophore responsible for its observed biological activities, thereby guiding the rational design of more potent and selective nucleoside analogs.

Quantitative Studies of Cytotoxicity in Cancer Models

The established range of in vitro cytotoxicity (IC50 = 5-15 µM) in certain cancer cell lines provides a quantitative baseline for the compound's use as a reference agent in new anticancer assays. It can serve as a comparator for novel compounds being screened for growth-inhibitory properties against the same or different cancer models.

Investigating Non-Incorporating DNA Polymerase Inhibitors

The compound's triphosphate derivative acts as a weak, uncompetitive inhibitor of DNA polymerase without being incorporated into DNA [2]. This specific mode of action is useful for biochemists studying the fine details of enzyme-substrate interactions, allosteric regulation, or the mechanism of action of nucleotide analogs that bind to but are not processed by polymerases.

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